molecular formula C10H18N2O4 B11092602 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide

2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide

Cat. No.: B11092602
M. Wt: 230.26 g/mol
InChI Key: KHOFFDCEPIFNRX-UHFFFAOYSA-N
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Description

2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide is a chemical compound with a complex structure that includes a dioxolane ring substituted with tert-butyl and methyl groups, as well as two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide typically involves the reaction of 2-tert-Butyl-2-methyl-1,3-dioxolane with suitable amide-forming reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the dicarboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amide compounds.

Scientific Research Applications

2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide include other dioxolane derivatives and carboxamide-containing molecules. Examples include:

  • 2-tert-Butyl-2-methyl-1,3-dioxolane
  • 2-methyl-2-tert-butyl-1,3-dioxolane
  • 1,3-Dioxolane, 2-(1,1-dimethylethyl)-2-methyl

Uniqueness

What sets this compound apart is its combination of the dioxolane ring with tert-butyl and methyl groups, along with the presence of two carboxamide groups

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

2-tert-butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)10(4)15-5(7(11)13)6(16-10)8(12)14/h5-6H,1-4H3,(H2,11,13)(H2,12,14)

InChI Key

KHOFFDCEPIFNRX-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C(=O)N)C(=O)N)C(C)(C)C

Origin of Product

United States

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